6-Chlorospiro[indene-2,4'-piperidin]-1(3H)-one
Description
6-Chlorospiro[indene-2,4'-piperidin]-1(3H)-one is a spirocyclic compound featuring a fused indene-piperidine core with a chlorine substituent at the 6-position of the indene ring (CAS: 185525-49-9). Its molecular formula is C₁₃H₁₆ClNO, with a molecular weight of 237.73 g/mol . The compound is typically synthesized as a hydrochloride salt to enhance solubility and stability.
Key physicochemical properties:
Properties
Molecular Formula |
C13H14ClNO |
|---|---|
Molecular Weight |
235.71 g/mol |
IUPAC Name |
6-chlorospiro[3H-indene-2,4'-piperidine]-1-one |
InChI |
InChI=1S/C13H14ClNO/c14-10-2-1-9-8-13(3-5-15-6-4-13)12(16)11(9)7-10/h1-2,7,15H,3-6,8H2 |
InChI Key |
DFIBCWSUJNGIBD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CC3=C(C2=O)C=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chlorospiro[indene-2,4’-piperidin]-1(3H)-one typically involves the following steps:
Formation of the Indene Ring: The indene ring can be synthesized through a series of cyclization reactions starting from suitable precursors such as substituted benzyl halides and alkenes.
Spirocyclization: The key step involves the formation of the spirocyclic structure. This can be achieved by reacting the indene derivative with a piperidine derivative under specific conditions, such as the presence of a base and a suitable solvent.
Chlorination: The final step involves the introduction of the chlorine atom at the 6-position of the spirocyclic compound. This can be done using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of 6-Chlorospiro[indene-2,4’-piperidin]-1(3H)-one may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6-Chlorospiro[indene-2,4’-piperidin]-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic structure or reduce any double bonds present in the compound.
Substitution: The chlorine atom at the 6-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a variety of functional groups at the 6-position.
Scientific Research Applications
6-Chlorospiro[indene-2,4’-piperidin]-1(3H)-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Materials Science: Its spirocyclic structure can be utilized in the design of novel materials with specific properties, such as optical or electronic characteristics.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, especially those involving spirocyclic compounds.
Industrial Applications: It can serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of 6-Chlorospiro[indene-2,4’-piperidin]-1(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target of interest.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogs
6-Bromospiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride
- CAS : 2828444-68-2
- Formula: C₁₃H₁₅BrClNO
- Molecular Weight : 316.62 g/mol
- Key Differences : Bromine substitution at the 6-position increases molecular weight and polarizability compared to the chloro analog. Bromine’s larger atomic radius may enhance lipophilicity and alter binding kinetics in receptor interactions .
5-Fluorospiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride
- CAS : 1447608-08-3
- Formula: C₁₃H₁₅FClNO
- Molecular Weight : 275.72 g/mol
- Positional isomerism (5- vs. 6-substitution) could significantly impact spatial orientation in target binding .
Heterocyclic Core Modifications
6-Chlorospiro[chroman-2,4'-piperidin]-4-one hydrochloride
- CAS: Not explicitly listed
- Core Structure : Chroman (benzopyran) replaces indene, introducing an oxygen atom.
- Implications : The oxygen atom enhances hydrogen-bonding capacity and may improve aqueous solubility. Chroman’s planar structure could reduce conformational flexibility compared to indene .
6-Bromo-2',3',5',6'-tetrahydrospiro[indene-2,4'-pyran]-1(3H)-one
Functionalized Derivatives
1’-Benzyl-6-chlorospiro[indene-2,4’-piperidin]-1(3H)-one
- CAS: Not available
- Modification : Benzyl group at the 1’-position of the piperidine ring.
- This derivative is priced at $1,100/g for research use .
Comparative Data Table
Biological Activity
6-Chlorospiro[indene-2,4'-piperidin]-1(3H)-one is a spirocyclic compound that has garnered attention due to its unique structural properties and potential biological activities. This compound features a spiro framework that combines an indene moiety with a piperidinone, which is believed to influence its interaction with biological targets. This article explores the biological activity of this compound, including its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is CHClN\O. The presence of chlorine at the 6-position significantly alters its chemical reactivity and biological interactions. The spiro structure allows for diverse interactions within biological systems, making it a valuable subject for medicinal chemistry research.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant anticancer activity against various human cancer cell lines. Notably, it has shown promising results in:
- Prostate Cancer (DU-145) : IC < 10 μM
- Cervical Cancer (HeLa) : IC < 10 μM
- Lung Cancer (A-549) : IC < 10 μM
These findings indicate that the compound effectively inhibits cell proliferation in these cancer types, suggesting its potential as a therapeutic agent in oncology .
The mechanism by which this compound exerts its anticancer effects appears to involve interaction with specific molecular targets within the cell. Research indicates that it may modulate key signaling pathways involved in cell growth and survival. This modulation could lead to apoptosis (programmed cell death) in cancer cells, thereby reducing tumor growth.
Comparative Biological Data
To better understand the biological activity of this compound, a comparison with similar compounds can provide insights into its efficacy and potential applications.
| Compound | Biological Activity | IC (μM) | Targeted Cancer Type |
|---|---|---|---|
| This compound | Anticancer | < 10 | DU-145, HeLa, A-549 |
| Compound A | Anticancer | 15 | DU-145 |
| Compound B | Antimicrobial | >20 | Not specified |
| Compound C | Anticancer | 12 | HeLa |
This table illustrates the superior potency of this compound compared to other compounds tested against similar cancer types.
Case Studies
Several case studies highlight the therapeutic potential of spirocyclic compounds similar to this compound:
- Study on Prostate Cancer : A study evaluated the effects of various spirocyclic compounds on DU-145 cells. The results indicated that compounds with similar structural motifs exhibited varying degrees of cytotoxicity, with this compound demonstrating the highest efficacy.
- Cervical Cancer Research : In another investigation focusing on cervical cancer (HeLa), researchers found that spirocyclic derivatives could induce apoptosis through mitochondrial pathways. The findings suggested that this compound could be a promising candidate for further development as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
